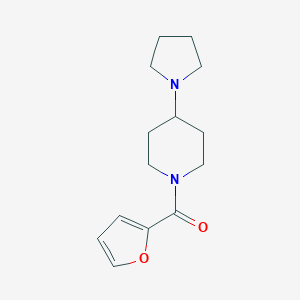
1-Isopropyl-4-(2-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(2-methoxybenzoyl)piperazine, also known as IMD-1041, is a chemical compound that has gained attention in the scientific community for its potential use in pharmaceutical research.
Mechanism Of Action
1-Isopropyl-4-(2-methoxybenzoyl)piperazine works by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it inhibits the activity of phosphodiesterase 4 (PDE4) and cyclic AMP response element-binding protein (CREB). By inhibiting these proteins, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine can reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects:
1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines, increase the activity of immune cells, and promote cell death in cancer cells. Additionally, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Isopropyl-4-(2-methoxybenzoyl)piperazine in lab experiments is its high purity and yield. Additionally, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been shown to be effective in treating various diseases in animal models. However, one limitation of using 1-Isopropyl-4-(2-methoxybenzoyl)piperazine is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine in humans.
Future Directions
There are several future directions for research on 1-Isopropyl-4-(2-methoxybenzoyl)piperazine. One direction is to investigate its potential use in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to determine the safety and efficacy of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine in humans. Finally, the development of new synthesis methods for 1-Isopropyl-4-(2-methoxybenzoyl)piperazine could improve its yield and purity, making it more accessible for pharmaceutical research.
Synthesis Methods
The synthesis of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine involves several steps, starting with the reaction of 1-isopropylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product. The synthesis method has been optimized to produce high yields and purity of 1-Isopropyl-4-(2-methoxybenzoyl)piperazine.
Scientific Research Applications
1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, 1-Isopropyl-4-(2-methoxybenzoyl)piperazine has been investigated for its potential use in treating Parkinson's disease and Alzheimer's disease.
properties
Product Name |
1-Isopropyl-4-(2-methoxybenzoyl)piperazine |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(2-methoxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O2/c1-12(2)16-8-10-17(11-9-16)15(18)13-6-4-5-7-14(13)19-3/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
BGNZBMVZTICNRI-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',5',7'-trimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B247171.png)
![ethyl 4-(4-(4-fluorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247173.png)
![ethyl 4-(4-(4-chlorophenyl)-3-(2-furyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247174.png)
![ethyl 4-(3-(2-furyl)-4-(3-methoxyphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247175.png)
![ethyl 4-(3-(2-furyl)-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247176.png)
![ethyl 4-(3-(2-furyl)-6-oxo-4-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247179.png)
![ethyl 4-(4-[4-(methoxycarbonyl)phenyl]-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247184.png)
![ethyl 4-(3-methyl-4-(4-methylphenyl)-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247190.png)
![ethyl 4-(4-(2-chlorophenyl)-3-methyl-6-oxo-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)benzoate](/img/structure/B247191.png)
![1-(2-Fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine](/img/structure/B247195.png)
![1-(2-Methoxyphenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247196.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B247198.png)

methanone](/img/structure/B247204.png)